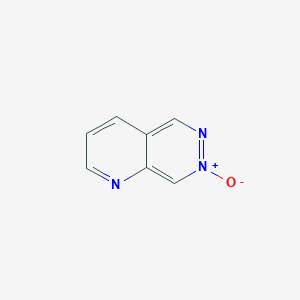

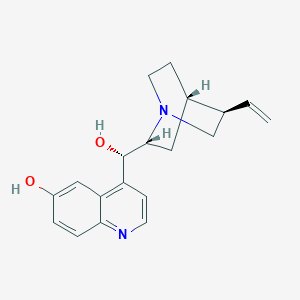

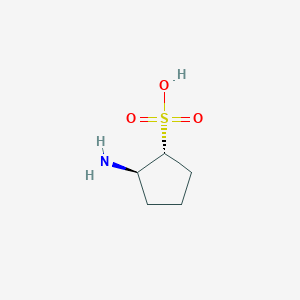

![molecular formula C10H18N2OS B022173 (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one CAS No. 503431-81-0](/img/structure/B22173.png)

(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one

Descripción general

Descripción

NGX267 es un agonista muscarínico desarrollado para el tratamiento de la enfermedad de Alzheimer. Ha demostrado un potencial para reducir los síntomas y retrasar la progresión de la enfermedad al estimular los receptores M1 de una manera similar a la acetilcolina, un neurotransmisor esencial para la memoria y la función cognitiva .

Métodos De Preparación

La ruta sintética para NGX267 implica la formación de una estructura espirocíclica. El compuesto se sintetiza a través de una serie de reacciones, incluyendo la formación de un anillo de tiazolidina y modificaciones posteriores del grupo funcional. Los métodos de producción industrial implican la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

NGX267 experimenta varias reacciones químicas, que incluyen:

Oxidación: NGX267 puede oxidarse en condiciones específicas para formar sulfoxidos o sulfonas.

Reducción: El compuesto puede reducirse para formar tioles u otras especies que contienen azufre reducido.

Sustitución: NGX267 puede sufrir reacciones de sustitución nucleofílica, particularmente en los átomos de nitrógeno o azufre. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. .

Aplicaciones Científicas De Investigación

NGX267 se ha estudiado ampliamente por su potencial para tratar la enfermedad de Alzheimer. Ha mostrado promesa en la reducción de los trastornos de la memoria y la cognición al mejorar la neurotransmisión colinérgica M1 en el cerebro. Además, NGX267 se ha investigado por su potencial para reducir la producción de proteínas neurotóxicas, como la amiloide-beta y la tau, que están involucradas en la patogénesis de la enfermedad de Alzheimer .

Mecanismo De Acción

NGX267 ejerce sus efectos al estimular los receptores M1 de una manera similar a la acetilcolina. El receptor M1 juega un papel crucial en la memoria y el procesamiento cognitivo. La activación de los receptores M1 por NGX267 conduce a una disminución en la producción de amiloide-beta y la fosforilación de la proteína tau, ambas involucradas en la formación de ovillos neurofibrilares y placas amiloides, principales marcas histopatológicas de la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

NGX267 se compara con otros agonistas del receptor M1, como AF102B y AF292. Estos compuestos también se dirigen a los receptores M1, pero difieren en su selectividad y eficacia. NGX267 es único en su capacidad de mejorar selectivamente la neurotransmisión colinérgica M1 mientras conserva otros sistemas colinérgicos, lo que lo convierte en un candidato prometedor para el tratamiento de la enfermedad de Alzheimer .

Compuestos similares

- AF102B

- AF292

- Cevimeline

NGX267 destaca por su acción específica en los receptores M1 y su potencial para reducir la producción de proteínas neurotóxicas, ofreciendo ventajas sobre otras terapias para la enfermedad de Alzheimer .

Propiedades

IUPAC Name |

(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOZOHFUXHPOCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198399 | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NGX267 has been shown to stimulate M1 receptors in a fashion analogous to acetylcholine, a neurotransmitter essential for memory and cognitive function that is depleted when neurons, or brain cells, degenerate. The M1 receptor plays an important role in memory and cognitive processing. Its activation has also been linked to decreases in two biochemical processes, AB production and tau protein phosphorylation, both of which are involved in the creation of the neurofibrillary tangles and amyloidplaques that are major histopathological hallmarks of Alzheimer's disease. By selectively enhancing M1 cholinergic neurotransmission in the brain, NGX267 may offer advantages over current therapies for Alzheimer's disease due to the relative preservation of this system in patients who are clinically symptomatic. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

503431-81-0 | |

| Record name | NGX-267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503431810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NGX-267 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D3PZX7G73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.